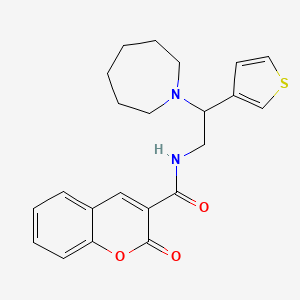

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2-oxo-2H-chromene core linked to a carboxamide group. The substituents include an azepane (7-membered saturated ring) and a thiophen-3-yl moiety, which distinguish it from other analogs. Its synthesis likely follows pathways similar to those described for related 2-oxo-2H-chromene derivatives, such as condensation reactions between activated coumarin precursors and amines or hydrazides under acidic or reflux conditions .

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c25-21(18-13-16-7-3-4-8-20(16)27-22(18)26)23-14-19(17-9-12-28-15-17)24-10-5-1-2-6-11-24/h3-4,7-9,12-13,15,19H,1-2,5-6,10-11,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCJTVCNXGHPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

This structure includes an azepane ring, a thiophene moiety, and a chromene core, which are known to contribute to various biological activities.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammatory processes.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, including those involved in apoptosis and cell signaling pathways.

- DNA Interaction : The chromene core suggests potential interactions with DNA, possibly leading to inhibition of cellular replication in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

These results indicate that the compound exhibits potent antiproliferative effects, particularly against pancreatic cancer cells (BxPC-3).

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Testing against various bacterial strains revealed moderate inhibitory effects, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

Research has highlighted the compound's potential in various therapeutic areas:

-

Cancer Therapy : A study demonstrated that the compound induced apoptosis in HeLa cells via caspase activation, suggesting its role in cancer therapy through programmed cell death mechanisms.

"The compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death."

- Inflammation : Another study indicated that derivatives of this compound might reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

When compared to similar compounds with chromene or thiophene structures, this compound shows unique properties due to its azepane component. This structural variation could enhance its bioavailability and selectivity for certain biological targets.

| Compound Type | Notable Activity |

|---|---|

| Chromene Derivatives | Anticancer, Antioxidant |

| Thiophene Derivatives | Antimicrobial |

| Azepane-containing Compounds | Neuroprotective Effects |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s uniqueness arises from its azepane and thiophene substituents. Key comparisons with similar compounds include:

*Estimated based on substituent contributions.

Physicochemical and Analytical Data

- Spectroscopic Characterization: Analogs in and were characterized via $ ^1H $-NMR, IR, and mass spectrometry. For example, compound 2A () shows distinct dimethylamino peaks at δ 2.2–3.0 ppm in $ ^1H $-NMR .

- Crystallography : The cyclohexanecarboxamide analog () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.4486 Å, b = 9.6324 Å, c = 11.0837 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.